molecular formula C21H20FN3O4S2 B6564521 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021225-06-8

2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

カタログ番号: B6564521
CAS番号: 1021225-06-8
分子量: 461.5 g/mol
InChIキー: KFBNTNJCONHQOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a dihydropyrimidinone core substituted at the 2-position with a sulfanyl-acetamide moiety and at the 5-position with a 2,4-dimethylbenzenesulfonyl group. The acetamide side chain is further modified with a 3-fluoro-4-methylphenyl group. The dihydropyrimidinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., dihydrofolate reductase, kinases) due to its ability to mimic purine or pyrimidine structures . The sulfonyl and thioether groups enhance electronic interactions, while the fluorine atom on the phenyl ring likely improves metabolic stability and lipophilicity compared to non-halogenated analogs. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring accurate atomic coordinate determination .

特性

IUPAC Name

2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S2/c1-12-4-7-17(14(3)8-12)31(28,29)18-10-23-21(25-20(18)27)30-11-19(26)24-15-6-5-13(2)16(22)9-15/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBNTNJCONHQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide

  • Key Differences: Sulfonyl Group: Replaces the 2,4-dimethylbenzenesulfonyl in the target compound with a 4-ethylphenylsulfonyl group. Acetamide Substituent: Uses a 2,4-dimethoxyphenyl group instead of the 3-fluoro-4-methylphenyl group. Methoxy groups enhance solubility but may decrease membrane permeability compared to the fluorine-containing analog.
  • Hypothesized Impact : The ethyl and methoxy groups could alter pharmacokinetics (e.g., slower metabolic clearance) but might reduce target engagement in hydrophobic binding pockets.

Pharmacopeial Compounds (m, n, o)

  • Key Differences: These compounds feature tetrahydropyrimidin-1(2H)-yl moieties and phenoxy-acetamide side chains, diverging significantly from the dihydropyrimidinone-thioether scaffold of the target compound. Stereochemical complexity (e.g., (2S,4S,5S) configurations) suggests tailored interactions with chiral biological targets, such as proteases or GPCRs.
  • Hypothesized Impact: The phenoxy group and stereochemistry may confer selectivity for specific enzymatic or receptor targets, but the lack of a sulfonyl-thioether system could limit electronic interactions critical for the target compound’s mechanism.

Tabulated Structural and Property Comparison

Table 1: Structural and Hypothetical Property Comparison

Compound Name Sulfonyl/Other Group Acetamide Substituent Molecular Weight (g/mol)* Key Functional Groups
Target Compound 2,4-dimethylbenzenesulfonyl 3-fluoro-4-methylphenyl ~479.5 Dihydropyrimidinone, thioether
Compound 4-ethylphenylsulfonyl 2,4-dimethoxyphenyl ~513.6 Dihydropyrimidinone, thioether
Compound (m) 2,6-dimethylphenoxy Complex chiral substituent ~689.8† Tetrahydropyrimidinone, phenoxy

*Estimated using average atomic masses.
†Based on formula provided in .

Research Findings and Implications

  • Synthetic Feasibility : The thioether linkage in the target compound may offer synthetic advantages over ether or amine linkages seen in analogs, enabling modular derivatization .
  • Crystallographic Validation : Tools like SHELXL ensure precise structural determination, critical for structure-activity relationship (SAR) studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。